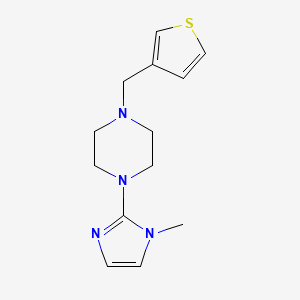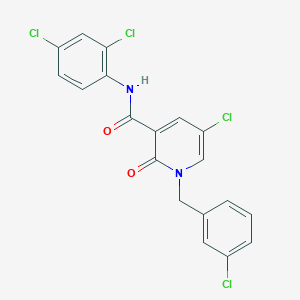
7-chloro-2-mercapto-3-(2-methoxy-5-methylphenyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-chloro-2-mercapto-3-(2-methoxy-5-methylphenyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C16H13ClN2O2S and its molecular weight is 332.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Diuretic Agents
Research has explored the synthesis of quinazolin‐4(3H)‐one derivatives, including structures similar to 7-chloro-2-mercapto-3-(2-methoxy-5-methylphenyl)quinazolin-4(3H)-one, to evaluate their potential diuretic activities. Some compounds in this category have shown significant diuretic activity, demonstrating the utility of these derivatives in developing new diuretic agents (Maarouf, El‐Bendary, & Goda, 2004).
Antimicrobial, Analgesic, and Anti-inflammatory Activities
Quinazolinone derivatives, structurally similar to the chemical , have been synthesized and tested for various biological activities. Some compounds have shown good activity against microbes and notable analgesic and anti-inflammatory properties. This suggests the potential use of these compounds in developing new medications for treating infections, pain, and inflammation (Dash, Dash, Laloo, & Medhi, 2017).
Antihypertensive Screening
A study on the antihypertensive properties of quinazolinone derivatives revealed that some compounds exhibit good to moderate antihypertensive activity. This indicates their potential application in managing hypertension (Rahman et al., 2014).
H1-Antihistaminic Agents
Compounds synthesized from this compound or similar structures have been tested for H1-antihistaminic activity. Some have shown promising results, suggesting their potential as new classes of H1-antihistaminic agents, useful in treating allergies (Alagarsamy et al., 2009).
Green Synthesis
Recent research has focused on developing green synthetic procedures for compounds like methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate, which involves using environmentally friendly methods. This approach is important for sustainable chemistry practices (Molnar, Komar, & Jerković, 2022).
Anticancer Activity
The synthesis of 7-chloro-3-{[(4-chlorophenyl)methylidene]amino}-2-phenylquinazolin-4(3H)-one and related compounds has been explored for their anticancer activity. Some of these compounds have shown remarkable activity against specific cancer cell lines, indicating their potential in cancer treatment (Noolvi & Patel, 2013).
Properties
IUPAC Name |
7-chloro-3-(2-methoxy-5-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c1-9-3-6-14(21-2)13(7-9)19-15(20)11-5-4-10(17)8-12(11)18-16(19)22/h3-8H,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWPLFAHNGKSHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C(=O)C3=C(C=C(C=C3)Cl)NC2=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,7-dimethyl-3-(2-morpholinoethyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3005542.png)
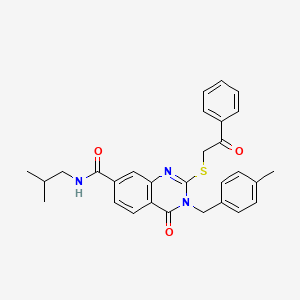
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3005544.png)
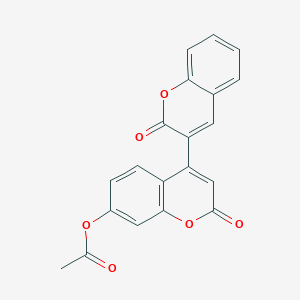
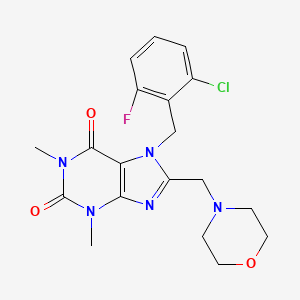
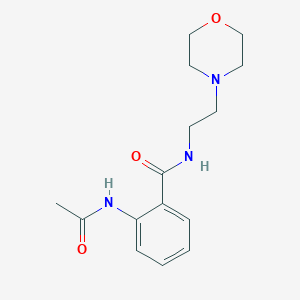


![[6-[(4-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-4-pyrimidinyl]methyl methyl ether](/img/structure/B3005552.png)
![1-(2,4-dimethylphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3005553.png)
